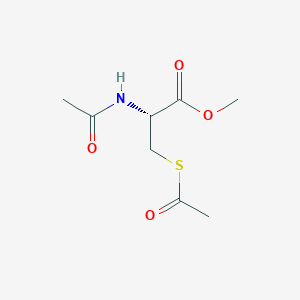
Excelsnin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Excelsnin is a quaternary indole alkaloid derived from the bark of the Aspidosperma excelsum tree This compound is part of a larger family of indole alkaloids known for their diverse biological activities and complex structures
準備方法
Synthetic Routes and Reaction Conditions: Excelsnin is typically isolated from the bark of Aspidosperma excelsum through a series of extraction and purification steps. The process begins with the collection of the bark, which is then dried and ground into a fine powder. This powder is subjected to an acid-base extraction to separate the alkaloids from other plant materials. The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate excelsinine.
Industrial Production Methods: While the industrial production of excelsinine is not widely established, the extraction process from natural sources remains the primary method. Advances in synthetic chemistry may eventually lead to more efficient and scalable production methods.
化学反応の分析
Types of Reactions: Excelsnin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in excelsinine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of excelsinine, each with potential unique biological activities.
科学的研究の応用
Chemistry: As a complex indole alkaloid, excelsinine serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Excelsnin’s biological activities, including antimicrobial and antineoplastic properties, make it a subject of interest in biological research.
Medicine: Preliminary studies suggest that excelsinine may have therapeutic potential, particularly in the treatment of infectious diseases and cancer.
Industry: The unique chemical properties of excelsinine could lead to its use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of excelsinine involves its interaction with various molecular targets and pathways. As an indole alkaloid, excelsinine can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antineoplastic activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that excelsinine may affect cellular signaling pathways and gene expression.
類似化合物との比較
Aspidodasycarpine: Another indole alkaloid from Aspidosperma excelsum, known for its antimicrobial properties.
O-acetylyohimbine: A related alkaloid with distinct pharmacological activities.
Excelsinidine: A quaternary indole alkaloid with a unique 1-azoniatricyclo[4.3.3.0]undecane moiety.
Comparison: Excelsnin stands out due to its unique chemical structure and the specific biological activities it exhibits
特性
CAS番号 |
15218-17-4 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChIキー |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
異性体SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)


